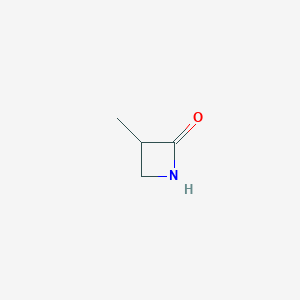![molecular formula C12H11N3O2S B3054220 Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine CAS No. 5898-41-9](/img/structure/B3054220.png)
Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine
Übersicht
Beschreibung
Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine is a heterocyclic organic compound . Its molecular formula is C12H11N3O2S .
Synthesis Analysis
The synthesis of such compounds often involves the Claisen rearrangement, a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H11N3O2S . The exact structure can be determined using various analytical techniques.Chemical Reactions Analysis
The Claisen rearrangement is a key reaction involving this compound. It involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .Physical and Chemical Properties Analysis
The molecular weight of this compound is 261.30 . More detailed physical and chemical properties can be determined using various analytical techniques.Wissenschaftliche Forschungsanwendungen
Double Bond Migration in N-Allylic Systems
"Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine" falls within the realm of N-allylic systems, which have been extensively studied for their isomerization properties catalyzed by transition metal complexes. This process is crucial for synthesizing N-(1-propenyl) compounds, which are valuable intermediates in the production of enamines, enamides, azadienes, and other compounds. Such transformations are pivotal in the development of asymmetric syntheses and cascade reactions leading to heterocyclic systems containing nitrogen, oxygen, or sulfur atoms. The coordination of nitrogen atoms in these reactions influences the stereochemistry of the double bond migration, highlighting the compound's importance in selective syntheses (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).
Reductive Amination and Its Significance
Reductive amination is a fundamental reaction in organic synthesis, converting aldehydes or ketones into amines, with "this compound" potentially serving as a substrate or product in such transformations. This process is essential for the synthesis of alkyl amines, which are critical in pharmaceuticals, agrochemicals, and materials. The review of transition-metal-catalyzed reductive amination employing hydrogen highlights the importance of these reactions in producing a wide array of primary, secondary, and tertiary alkyl amines. Such processes underscore the relevance of compounds like "this compound" in synthesizing biologically active molecules (Irrgang, T., & Kempe, R., 2020).
Heterocyclic Compound Synthesis
The versatility of "this compound" extends to its role as a building block for heterocyclic compounds. Its derivatives are valuable in synthesizing pyrazolo-imidazoles, thiazoles, and other heterocycles, demonstrating the compound's utility in organic synthesis and medicinal chemistry. This highlights its potential in the development of new therapeutic agents with varied biological activities (Gomaa, M. A., & Ali, H., 2020).
Catalytic Reduction of Aromatic Nitro Compounds
The catalytic reduction of aromatic nitro compounds to aromatic amines, where "this compound" may be involved, is a critical reaction in organic synthesis and industrial applications. The review on selective catalytic reduction using CO as a reductant emphasizes the advancements in converting nitro aromatics to amines, isocyanates, carbamates, and ureas. This process is significant in pharmaceutical synthesis, demonstrating the compound's applicability in creating complex molecular architectures (Tafesh, A. M., & Weiguny, J., 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-nitrophenyl)-N-prop-2-enyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-2-7-13-12-14-11(8-18-12)9-3-5-10(6-4-9)15(16)17/h2-6,8H,1,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEQUIPYSDUEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365793 | |
| Record name | 4-(4-Nitrophenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5898-41-9 | |
| Record name | 4-(4-Nitrophenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzoic acid, 2-[[(2-hydroxyethyl)amino]carbonyl]-](/img/structure/B3054146.png)







